molecular formula C19H18N2 B182716 4-(4-Dimethylaminostyryl)quinoline CAS No. 897-55-2

4-(4-Dimethylaminostyryl)quinoline

Cat. No.: B182716
CAS No.: 897-55-2
M. Wt: 274.4 g/mol
InChI Key: CIXDQQGMRYRUQA-YFHOEESVSA-N
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Description

4-(4-Dimethylaminostyryl)quinoline is an organic compound with the molecular formula C19H18N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a quinoline ring system substituted with a dimethylaminostyryl group. It appears as a light yellow to brown powder or crystalline solid and has a melting point of approximately 140°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Dimethylaminostyryl)quinoline can be synthesized through various methods. One efficient method involves the condensation of quinaldine with aromatic aldehydes in the presence of acetic anhydride under microwave irradiation. This method allows for a high yield of the desired product in a relatively short reaction time . The reaction is typically carried out in the absence of solvent using catalytic amounts of zinc chloride (ZnCl2) and microwave irradiation at 600 W for 5-15 minutes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is also explored in industrial settings to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Dimethylaminostyryl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, nitro, and amino groups. These derivatives have unique properties and applications in different fields .

Mechanism of Action

The mechanism of action of 4-(4-Dimethylaminostyryl)quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. For example, it can inhibit the activity of heme polymerase, leading to the accumulation of toxic heme in cells . This mechanism is similar to that of other quinoline derivatives used in antimalarial drugs .

Properties

CAS No.

897-55-2

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(Z)-2-quinolin-4-ylethenyl]aniline

InChI

InChI=1S/C19H18N2/c1-21(2)17-11-8-15(9-12-17)7-10-16-13-14-20-19-6-4-3-5-18(16)19/h3-14H,1-2H3/b10-7-

InChI Key

CIXDQQGMRYRUQA-YFHOEESVSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\C2=CC=NC3=CC=CC=C23

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

Key on ui other cas no.

897-55-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does 4-(4-Dimethylaminostyryl)quinoline support or contradict Warburg's theory on the origin of cancer cells?

A2: Studies comparing the effects of this compound on malignant and nonmalignant lymphoblasts suggest a contradiction to Warburg's theory. [] While the compound did inhibit respiration and enhance glycolysis in both cell types, the malignant cells did not exhibit a significantly higher glycolytic rate than their nonmalignant counterparts. This finding challenges the core tenet of Warburg's theory, which posits that a respiratory impairment followed by a compensatory increase in glycolysis drives cancer development.

Q2: Have any structural modifications been explored to enhance the activity of this compound?

A3: Yes, several studies have investigated the Structure-Activity Relationship (SAR) of this compound and related compounds. Researchers have explored modifications to the aminostyryl portion [, ], substitutions on the styryl ring [], and the introduction of various functional groups like hydroxy, nitro, amino, and methoxy groups [, ]. These modifications aim to understand how different structural elements influence the compound's anti-tumor activity, potentially leading to more potent and selective derivatives.

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